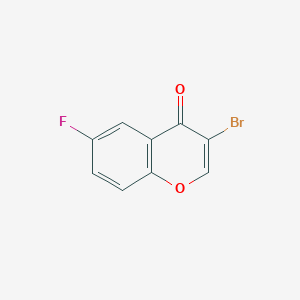

3-Bromo-6-fluorochromone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-fluorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrFO2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASZNDJKYQAXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350971 | |

| Record name | 3-Bromo-6-fluorochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179111-05-8 | |

| Record name | 3-Bromo-6-fluorochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-fluorochromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a viable synthetic pathway for 3-Bromo-6-fluorochromone, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The described methodology is a multi-step process commencing with the commercially available starting material, 4-fluorophenol. Key stages of the synthesis involve the formation of a chromanone intermediate, selective bromination at the 3-position, and subsequent oxidation to yield the target chromone. This document outlines detailed experimental protocols for each critical step, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflow to aid in comprehension and reproducibility.

Introduction

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. The introduction of halogen substituents, such as fluorine and bromine, can significantly modulate the physicochemical and biological properties of these scaffolds, including their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a derivative of particular interest for further chemical exploration and drug discovery programs. This guide details a logical and experimentally supported pathway for its synthesis.

Proposed Synthesis Pathway

The most plausible synthetic route to this compound, based on established chemical transformations, is a three-step process. This pathway is designed to ensure high selectivity and reasonable yields. The overall workflow is depicted below.

An In-depth Technical Guide on the Physicochemical Properties and Biological Evaluation of 3-Bromo-6-fluorochromone

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-6-fluorochromone, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The document details its structural and physical characteristics, outlines relevant experimental protocols for its synthesis and biological evaluation, and presents logical workflows for its investigation. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound, also known as 3-Bromo-6-fluoro-4H-1-benzopyran-4-one, is a halogenated chromone derivative.[1] The presence of both bromine and fluorine substituents on the chromone scaffold enhances its reactivity and selectivity, making it a valuable intermediate in the synthesis of bioactive molecules.[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₄BrFO₂ | [1] |

| Molecular Weight | 243.03 g/mol | [1] |

| CAS Number | 179111-05-8 | [1] |

| Melting Point | 128-134 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Synonyms | 3-Bromo-6-fluoro-4H-chromen-4-one, 3-Bromo-6-fluoro-4H-1-benzopyran-4-one | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Characterization

The synthesis of substituted chromones, including 3-formylchromones which are precursors to many derivatives, can be achieved via the Vilsmeier-Haack reaction.[2] This reaction involves the formylation of substituted 2-hydroxyacetophenones using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2]

Caption: General workflow for the synthesis of 3-formylchromone derivatives.

Experimental Protocols

While specific experimental data for this compound's biological activity is not extensively published, protocols for evaluating related chromone derivatives are well-established. These can be adapted to investigate its potential as an anti-inflammatory or anti-cancer agent.[1][3]

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[3]

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for an additional 48-72 hours.[3]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570-590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[3]

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell viability, is calculated by plotting the percentage of cell viability against the compound concentration.[3]

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: RAW 264.7 cells are cultured in a 96-well plate.

-

Compound Pre-treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.[3]

-

Stimulation: The cells are then stimulated with LPS to induce the production of nitric oxide.

-

Incubation: The plate is incubated for 24-48 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

IC₅₀ Calculation: The IC₅₀ value for the inhibition of NO production is determined from a dose-response curve.[3]

Biological Activity and Potential Applications

Chromone derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.[1][4] The unique structure of this compound makes it a candidate for investigation in these areas.[1] Its potential applications extend to materials science, where it could be used in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[1]

Caption: A typical biological screening cascade for a novel chemical entity.

Given the known anti-inflammatory and anti-cancer activities of many chromone derivatives, it is plausible that this compound could interact with key cellular signaling pathways, such as the NF-κB pathway, which is a critical regulator of inflammation and cell survival.

Caption: Hypothesized modulation of the NF-κB signaling pathway.

References

In-Depth Technical Guide to 3-Bromo-6-fluorochromone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-6-fluorochromone, a halogenated chromone derivative with significant potential in medicinal chemistry and materials science. While direct experimental literature on this specific compound is limited, this document compiles available data and presents plausible synthetic routes and characterization methods based on established chemical principles and data from structurally related compounds.

Chemical Identifiers and Properties

This compound is a substituted aromatic ketone with a benzopyran-4-one core structure. The presence of both bromine and fluorine atoms on the chromone ring is expected to influence its chemical reactivity and biological activity.

| Identifier | Value | Source |

| CAS Number | 179111-05-8 | [1][2] |

| IUPAC Name | 3-Bromo-6-fluoro-4H-chromen-4-one | Chem-Impex |

| Synonyms | 3-Bromo-6-fluoro-4H-1-benzopyran-4-one | [1] |

| Molecular Formula | C₉H₄BrFO₂ | [1] |

| Molecular Weight | 243.03 g/mol | [1] |

| MDL Number | MFCD03094003 | [1] |

| PubChem ID | 688754 | [1] |

| Melting Point | 128-134 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Proposed Synthetic Pathway and Experimental Protocol

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from the commercially available 1-(5-fluoro-2-hydroxyphenyl)ethanone.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Fluorochromone

This step involves the formation of the chromone ring from 1-(5-fluoro-2-hydroxyphenyl)ethanone using a Vilsmeier-Haack type reaction.

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, slowly add phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with constant stirring.

-

Reaction with Acetophenone Derivative: To the prepared Vilsmeier reagent, add a solution of 1-(5-fluoro-2-hydroxyphenyl)ethanone in DMF dropwise, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70 °C for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Cyclization: Once the reaction is complete, pour the mixture into crushed ice. Add a solution of sodium hydroxide to induce cyclization and precipitation of the product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain pure 6-fluorochromone.

Step 2: Bromination of 6-Fluorochromone

This step introduces the bromine atom at the 3-position of the chromone ring.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 6-fluorochromone obtained from Step 1 in carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield this compound.

Predicted Analytical Data

The following table summarizes the predicted analytical data for this compound based on the analysis of structurally similar halogenated chromones. This data is intended for guidance in characterization.

| Analytical Technique | Predicted Data |

| ¹H NMR | δ 8.20-8.30 (s, 1H, H-2), 7.80-7.90 (dd, 1H, H-5), 7.40-7.50 (m, 1H, H-7), 7.20-7.30 (dd, 1H, H-8) |

| ¹³C NMR | δ 175 (C=O), 155 (C-O), 159 (C-F, d, J ≈ 245 Hz), 135 (C-Br), 125 (CH), 122 (CH, d, J ≈ 25 Hz), 120 (C), 115 (CH, d, J ≈ 8 Hz), 110 (C) |

| Mass Spectrometry (EI) | m/z (%): 242/244 (M⁺, 1:1 ratio for Br isotopes), 163 (M-Br)⁺, 135 (M-Br-CO)⁺ |

Potential Biological and Material Science Applications

While specific biological data for this compound is not yet published, the chromone scaffold is a well-known pharmacophore present in many biologically active compounds. The introduction of halogen atoms can significantly modulate the pharmacological properties of a molecule.

Biological Activity of Related Chromones

Studies on various substituted chromones have revealed a wide range of biological activities.

| Compound Class | Biological Activity | Reference |

| 3-Formylchromone Derivatives | Cytotoxic against tumor cell lines, anti-Helicobacter pylori, urease inhibitory | [3][4] |

| 4-Hydroxycoumarin Derivatives | Anticoagulant, anti-inflammatory, anti-bacterial, anti-viral, anti-cancer | [5] |

The presence of bromo and fluoro substituents in this compound suggests it could be a valuable candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.[1]

Conceptual Applications Workflow

The unique electronic properties conferred by the halogen substituents also make this compound a person of interest in materials science.

Caption: Potential applications of this compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation of the proposed synthetic methods and a thorough investigation of its biological and physical properties are warranted to fully unlock its potential.

References

In-depth Technical Guide on the Biological Activity of 3-Bromo-6-fluorochromone Derivatives: A Review of Available Scientific Literature

A comprehensive review of the scientific literature reveals a notable scarcity of specific research focused on the biological activity of 3-Bromo-6-fluorochromone derivatives. Despite extensive searches of chemical and biological databases, no dedicated studies detailing the synthesis and subsequent biological evaluation of a series of these specific compounds were identified. This suggests that this particular class of chromone derivatives remains a largely unexplored area of medicinal chemistry.

While direct data is unavailable, the broader family of halogenated chromones has demonstrated a wide range of significant biological activities. This guide will, therefore, provide an in-depth overview of the biological activities of closely related chromone analogues, namely 6-halogenated (fluoro, chloro, bromo) and 3-substituted chromone derivatives. The data presented for these related compounds can serve as a valuable reference point and a foundation for future research into the potential therapeutic applications of this compound derivatives.

The primary biological activities observed for halogenated chromones include anticancer, anti-inflammatory, and antimicrobial effects. This guide will summarize the available quantitative data, provide detailed experimental protocols for key assays, and visualize relevant biological pathways and workflows.

Anticancer Activity of Halogenated Chromone Derivatives

Halogenated chromones have emerged as a promising class of compounds with potent cytotoxic and antiproliferative activities against various cancer cell lines. The introduction of halogen atoms, particularly at the C6 position, and various substituents at the C3 position of the chromone scaffold, has been shown to significantly influence their anticancer efficacy.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various 6-halogenated and 3-substituted chromone derivatives against different cancer cell lines, as reported in the scientific literature.

| Compound ID/Name | Structure | Cancer Cell Line | Assay | IC50 Value (µM) |

| 6-Fluoro-2,7-di-morpholino-3-formylchromone | 6-fluoro, 2,7-di-morpholino, 3-formyl substituted chromone | Ehrlich Ascites Carcinoma (EAC) | In vitro cytotoxicity | Not explicitly stated, but showed promising activity |

| 6-Chloro-2-piperidino-3-formylchromone | 6-chloro, 2-piperidino, 3-formyl substituted chromone | Ehrlich Ascites Carcinoma (EAC) | In vitro cytotoxicity | Not explicitly stated, but showed promising activity |

| Pyrazolo[1,5-a]pyrimidine derivative of 6-bromo-coumarin | Pyrazolo[1,5-a]pyrimidine fused to a 6-bromo-coumarin | Liver Carcinoma (HEPG2-1) | Cytotoxicity | 2.70 ± 0.28 |

| Thiazole derivative of 6-bromo-coumarin | Thiazole attached to a 6-bromo-coumarin | Liver Carcinoma (HEPG2-1) | Cytotoxicity | 3.50 ± 0.23 |

| 1,3,4-Thiadiazole derivative of 6-bromo-coumarin | 1,3,4-Thiadiazole attached to a 6-bromo-coumarin | Liver Carcinoma (HEPG2-1) | Cytotoxicity | 4.90 ± 0.69 |

| 6,8-Dichloro-3-formylchromone | 6,8-dichloro, 3-formyl substituted chromone | Human tumor cell lines | Cytotoxicity | Showed tumor cell-specific cytotoxicity |

| 6,8-Dibromo-3-formylchromone | 6,8-dibromo, 3-formyl substituted chromone | Human tumor cell lines | Cytotoxicity | Showed tumor cell-specific cytotoxicity |

Note: The data for coumarin derivatives are included due to structural similarity and to provide a broader context for the potential activity of halogenated heterocyclic compounds.

Experimental Protocols for Anticancer Assays

a) MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

b) Topoisomerase Inhibition Assay

Several chromone derivatives have been identified as potential topoisomerase inhibitors. These assays measure the ability of a compound to inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.

-

Principle: The assay is based on the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA by topoisomerase II.

-

Reaction Mixture: The reaction mixture typically contains supercoiled plasmid DNA (for Topo I) or kinetoplast DNA (for Topo II), topoisomerase enzyme, and the test compound at various concentrations in an appropriate reaction buffer.

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).

-

Gel Electrophoresis: The reaction is stopped, and the DNA is separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized by staining with ethidium bromide and photographed under UV light.

-

Analysis: The inhibition of topoisomerase activity is determined by the reduction in the amount of relaxed or decatenated DNA compared to the control.

Signaling Pathway and Workflow Diagrams

Unraveling the Role of 3-Bromo-6-fluorochromone: A Survey of Current Mechanistic Understanding

For Immediate Release

[City, State] – 3-Bromo-6-fluorochromone is a synthetic heterocyclic compound that has garnered attention within the scientific community, primarily as a versatile intermediate in the synthesis of more complex bioactive molecules.[1] While its potential has been leveraged in the development of novel therapeutic agents, a comprehensive understanding of the intrinsic mechanism of action of this compound itself remains largely uncharted territory within publicly accessible scientific literature. This guide aims to provide researchers, scientists, and drug development professionals with a concise overview of the current state of knowledge, focusing on the applications of this compound in mechanistic studies of its derivatives.

Core Compound Profile

This compound is a chromone derivative characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 6-position of the chromone ring. This substitution pattern is believed to enhance its reactivity and selectivity, making it a valuable building block in medicinal chemistry.[1] It is noted for its potential anti-inflammatory and anti-cancer properties, though specific studies detailing these effects for the parent compound are not extensively documented.[1]

Application in the Synthesis of Bioactive Derivatives

The primary role of this compound in mechanism of action studies is as a precursor for the synthesis of novel compounds with therapeutic potential. Researchers have successfully utilized it to create derivatives that exhibit distinct biological activities, thereby allowing for the exploration of various cellular pathways.

Ferrocenyl Derivatives and Oxidative Stress

One notable application of this compound is in the synthesis of ferrocenyl derivatives of pterocarpene and coumestan. A study focused on these derivatives revealed that they possess antiproliferative activity against cancer cell lines. The proposed mechanism of action for these complex molecules involves the production of Reactive Oxygen Species (ROS), leading to oxidative stress within cancer cells. It is crucial to note that this mechanism is attributed to the final ferrocenyl derivatives and not to this compound in its original form.

Potential as a Scaffold for Topoisomerase Inhibitors

Research into chromone derivatives has also pointed towards their potential as scaffolds for the development of topoisomerase inhibitors. A study on 6-chloro- and 6-fluoro-chromone derivatives suggested their potential as anticancer agents acting through the inhibition of topoisomerase enzymes. While this provides a plausible avenue for the biological effects of chromone-based compounds, specific enzymatic inhibition studies directly involving this compound have not been found in the reviewed literature.

Experimental Protocols: A Focus on Synthetic Utility

Detailed experimental protocols concerning the direct biological mechanism of this compound are not available. However, the synthetic protocols for its use as an intermediate are well-documented.

Table 1: Synthesis of Ferrocenyl Chromone Intermediate

| Parameter | Value/Description |

| Starting Materials | This compound, Ethynylferrocene, Triethylamine, N,N-dimethylformamide, Copper (I) iodide, Triphenylophosphine, Tetrakis(triphenylphosphine)palladium(0) |

| Reaction Type | Sonogashira cross-coupling reaction |

| Conditions | Deoxygenated mixture heated at 75 °C for 2 hours |

| Outcome | Synthesis of 6-fluoro-3-(1-ferrocenylethynyl)chromone |

| Reference |

Visualizing Synthetic Pathways

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex, biologically active molecules.

Caption: Synthetic pathway utilizing this compound.

Conclusion and Future Directions

Future research efforts could be directed towards elucidating the intrinsic biological activity of this compound. In vitro and in vivo studies are necessary to determine if the parent compound exhibits any direct cellular effects, such as enzyme inhibition or receptor binding. Such investigations would provide a more complete picture of its pharmacological profile and could unveil novel therapeutic applications beyond its current role as a chemical scaffold. Until such studies are conducted and published, the mechanism of action of this compound will remain an open question for the scientific community.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Bromo-6-fluorochromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-fluorochromone is a halogenated derivative of the chromone scaffold, a privileged structure in medicinal chemistry. The physicochemical properties of this compound, specifically its solubility and stability, are critical parameters that influence its suitability for drug development, including formulation, bioavailability, and shelf-life. This technical guide provides a comprehensive overview of the predicted solubility and a detailed framework for assessing the chemical stability of this compound. It outlines established experimental protocols for determining these properties and discusses the potential biological relevance of this compound class by examining its interaction with key signaling pathways. As no experimental data for this specific molecule is publicly available, this guide combines theoretical predictions with established methodologies for analogous compounds to provide a robust framework for its evaluation.

Physicochemical Properties of this compound

The introduction of bromine and fluorine atoms to the chromone core is expected to significantly influence its physicochemical properties. The electron-withdrawing nature of these halogens can impact molecular interactions, crystal packing, and reactivity.

Predicted Solubility

Quantitative Structure-Property Relationship (QSPR) models and in silico tools are valuable for estimating the solubility of novel compounds in the absence of experimental data. The predicted solubility of this compound in various pharmaceutically relevant solvents is summarized below. These values are estimations and should be confirmed by experimental analysis.

| Parameter | Predicted Value | Method/Software | Notes |

| Aqueous Solubility (logS) | -3.5 to -4.5 | ALOGPS, SwissADME | Indicates low solubility in water. |

| Water Solubility (mg/L) | 10 - 100 | Calculated from logS | |

| Lipophilicity (logP) | 2.5 - 3.5 | ALOGPS, XLogP3 | Suggests good membrane permeability. |

| Solubility in DMSO | High | General knowledge | Expected to be freely soluble for stock solutions. |

| Solubility in Ethanol | Moderate to High | General knowledge |

General Solubility Characteristics

Based on the parent chromone structure, this compound is anticipated to be a crystalline solid at room temperature.[1] Its solubility is expected to be temperature-dependent, with increased solubility at higher temperatures.[1] Due to its predicted low aqueous solubility, the use of co-solvents or formulation strategies may be necessary for biological assays and in vivo studies.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development. Both thermodynamic and kinetic solubility assays are recommended to fully characterize the compound.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the true solubility under a given set of conditions.[2]

Protocol:

-

Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial.

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge or filter the suspension to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The resulting concentration is the thermodynamic solubility.

Kinetic Solubility Assay (High-Throughput Method)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock. This is often more relevant for early-stage in vitro screening.[1][3]

Protocol:

-

Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microplate.

-

Mix and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of the resulting solutions using a nephelometer or determine the concentration of the dissolved compound after filtration using a UV plate reader.[3]

-

The kinetic solubility is the concentration at which precipitation is observed.

Stability Assessment

The chemical stability of this compound must be evaluated under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method. These forced degradation studies are conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A).[4][5]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[6] The compound should be subjected to the following conditions:

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for several hours. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for several hours. |

| Oxidation | Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 105 °C) for an extended period. |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8] |

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. A reversed-phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method coupled with a photodiode array (PDA) and a mass spectrometry (MS) detector is the standard approach.

Typical HPLC Method Parameters:

-

Column: C18, e.g., 2.1 x 100 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from low to high organic content.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Detection: PDA (to assess peak purity) and MS (for identification of degradation products).

The method must be validated for specificity, linearity, accuracy, precision, and robustness.

Potential Biological Relevance and Signaling Pathways

Chromone derivatives are known to exhibit a wide range of biological activities, often through the modulation of key cellular signaling pathways. The presence of electron-withdrawing bromo and fluoro substituents on the this compound scaffold suggests it may interact with protein kinases and other enzymes.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascade is a crucial pathway involved in cell proliferation, differentiation, and stress responses.[9] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Several chromone derivatives have been identified as inhibitors of key kinases in this pathway, such as p38α MAPK.[10] The inhibition of p38α MAPK can mitigate inflammatory responses in neutrophils.

NF-κB and PI3K/Akt Signaling Pathways

Flavonoids, which share the chromone core, are well-documented modulators of the NF-κB and PI3K/Akt signaling pathways.[11][12] These pathways are central to inflammation, cell survival, and proliferation. Inhibition of NF-κB signaling can reduce the expression of pro-inflammatory genes.[13] The PI3K/Akt pathway is a key regulator of the cell cycle, and its dysregulation is common in cancer.[14][15] The potential for this compound to modulate these pathways warrants investigation.

Conclusion

While experimental data on this compound is currently lacking, this technical guide provides a robust framework for its characterization. In silico predictions suggest low aqueous solubility and good lipophilicity, highlighting the need for careful formulation development. The detailed experimental protocols for solubility and stability assessment, based on established industry standards, will enable researchers to generate the necessary data for advancing this compound in the drug discovery pipeline. Furthermore, the exploration of its potential interactions with key signaling pathways like MAPK provides a strong rationale for its investigation as a therapeutic agent. The successful execution of the outlined studies will be critical in determining the future of this compound as a potential drug candidate.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. youtube.com [youtube.com]

- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. cusabio.com [cusabio.com]

The Discovery and Synthetic History of 3-Bromo-6-fluorochromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-fluorochromone is a halogenated heterocyclic compound belonging to the chromone family. This class of compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties. This technical guide provides a comprehensive overview of the discovery, synthetic history, and key experimental protocols related to this compound. While a singular, seminal report detailing its initial discovery is not prominent in the literature, its history is intrinsically linked to the broader exploration of fluorinated and brominated chromones for pharmaceutical and other applications. This document outlines the probable synthetic pathways, based on established methodologies for analogous compounds, and presents available data in a structured format to facilitate further research and development.

Introduction: The Emergence of Halogenated Chromones

The chromone scaffold is a common motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The strategic introduction of halogen atoms, such as bromine and fluorine, onto the chromone ring is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability, while bromine can introduce specific interactions with biological targets.

The development of this compound is a logical progression in the systematic exploration of halogenated chromones. Its unique substitution pattern is anticipated to confer a distinct biological and chemical profile, making it a valuable intermediate for the synthesis of novel bioactive molecules and functional materials.[1]

Postulated Discovery and Historical Context

A definitive first synthesis or isolation of this compound is not explicitly documented in a single, readily identifiable publication. Its emergence is likely the result of broader synthetic programs aimed at creating libraries of halogenated chromones for biological screening. The synthesis of structurally related compounds, such as 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, has been reported, indicating that the synthetic methodology to access this compound was established.

The history of this compound is therefore best understood within the context of the development of synthetic methods for chromone derivatives, particularly the Vilsmeier-Haack reaction, which has become a cornerstone for the introduction of a formyl group at the 3-position of the chromone nucleus.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes key physicochemical properties, with some values being predicted or based on structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₄BrFO₂ | N/A |

| Molecular Weight | 255.04 g/mol | N/A |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF) | N/A |

Synthetic Pathways

The most probable and widely employed method for the synthesis of 3-formylchromones, and by extension this compound, is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic precursor, in this case, a suitably substituted 2-hydroxyacetophenone. A subsequent bromination step would then yield the final product.

General Synthetic Scheme

The overall synthetic strategy can be envisioned as a two-step process starting from 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one.

Caption: Proposed synthetic pathway for this compound.

Key Experimental Protocols

The following are detailed, representative experimental protocols for the key synthetic steps, adapted from established procedures for analogous compounds.

Step 1: Synthesis of 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde (Vilsmeier-Haack Reaction)

This procedure is based on the synthesis of similar 3-formylchromones.

-

Materials:

-

1-(5-fluoro-2-hydroxyphenyl)ethan-1-one

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water

-

Suitable solvent for recrystallization (e.g., ethanol)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic reaction.

-

After the addition is complete, allow the mixture to stir at room temperature for approximately 30 minutes.

-

To this mixture, add 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one portion-wise, ensuring the temperature does not rise significantly.

-

Heat the reaction mixture to 60-70 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent to yield 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde.

-

Step 2: Synthesis of this compound (Bromination)

This is a generalized procedure for the bromination of an activated chromone system.

-

Materials:

-

6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or another suitable solvent

-

Benzoyl peroxide (initiator, if using NBS)

-

-

Procedure:

-

Dissolve 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde in a suitable solvent in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography or recrystallization to afford pure this compound.

-

Potential Applications and Biological Activity

While specific biological data for this compound is sparse, the broader class of halogenated chromones has been investigated for a variety of therapeutic applications.

-

Anti-inflammatory and Anticancer Activity: The chromone nucleus is a known pharmacophore with anti-inflammatory and anticancer properties. The presence of bromine and fluorine is expected to modulate this activity.[1]

-

Enzyme Inhibition: Certain substituted 3-formylchromones have shown inhibitory activity against enzymes like urease.

-

Intermediates in Drug Discovery: this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic value.[1]

-

Fluorescent Probes and Materials Science: The chromone core possesses inherent fluorescent properties, which can be fine-tuned by substitution. This makes such compounds candidates for the development of fluorescent probes for biological imaging and as components in organic light-emitting diodes (OLEDs).[1]

Caption: Potential application areas of this compound.

Conclusion

This compound represents a synthetically accessible and potentially valuable molecule at the intersection of medicinal chemistry and materials science. While its specific discovery and history are not encapsulated in a single report, its existence is a testament to the ongoing exploration of halogenated chromones. The synthetic routes outlined in this guide, based on well-established chemical transformations, provide a clear path for its preparation and further investigation. Future research into the specific biological activities and material properties of this compound is warranted to fully elucidate its potential.

References

Spectroscopic and Structural Elucidation of 3-Bromo-6-fluorochromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic intermediate, 3-Bromo-6-fluorochromone. The information detailed herein is essential for the verification and characterization of this compound in a research and development setting. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are presented, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.25 | s | - | H-2 |

| 7.82 | dd | 8.9, 3.1 | H-5 |

| 7.50 | ddd | 8.9, 7.7, 3.1 | H-7 |

| 7.39 | dd | 7.7, 4.3 | H-8 |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 174.1 | C-4 |

| 159.9 (d, J=245.5 Hz) | C-6 |

| 152.0 | C-9 |

| 147.9 | C-2 |

| 126.1 (d, J=24.4 Hz) | C-5 |

| 124.0 (d, J=7.6 Hz) | C-10 |

| 120.4 (d, J=24.4 Hz) | C-7 |

| 112.5 (d, J=7.6 Hz) | C-8 |

| 109.9 | C-3 |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3085 | C-H aromatic stretching |

| 1645 | C=O stretching (γ-pyrone) |

| 1615, 1480, 1450 | C=C aromatic stretching |

| 1250 | C-F stretching |

| 880, 820 | C-H aromatic bending (out-of-plane) |

| 680 | C-Br stretching |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 242/244 | 100/98 | [M]⁺ (presence of Br isotope) |

| 214/216 | 45/44 | [M-CO]⁺ |

| 185 | 20 | [M-Br]⁺ |

| 133 | 55 | [M-Br-CO]⁺ |

Experimental Protocols

The spectroscopic data presented in this guide were acquired using the following methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AV600 Kryo spectrometer operating at 600 MHz for ¹H and 151 MHz for ¹³C nuclei. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of chloroform (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The infrared spectrum was recorded on an FTIR Nexus Nicolet apparatus. The sample was analyzed as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were obtained using electron ionization (EI) methods on a Finnigan MAT 95 spectrometer. The sample was introduced via a direct insertion probe.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Methodological & Application

Application Notes: 3-Bromo-6-fluorochromone as a Versatile Synthetic Building Block

Introduction

3-Bromo-6-fluorochromone is a key heterocyclic intermediate in the fields of medicinal chemistry, drug development, and materials science.[1] The chromone (1-benzopyran-4-one) scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4][5] The strategic placement of a fluorine atom at the C-6 position and a bromine atom at the C-3 position enhances the molecule's utility. The fluorine atom can improve metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse molecular fragments, making this compound an attractive starting material for constructing complex molecules and compound libraries.[1]

Key Applications

-

Pharmaceutical Development : Serves as a crucial intermediate for synthesizing bioactive molecules, particularly in the development of novel anti-inflammatory and anticancer agents.[1] Derivatives have been investigated for their potential as inhibitors of enzymes like aldehyde oxidase and insulin-degrading enzyme (IDE).[6]

-

Agrochemicals : The chromone core is a component of some pesticides, and derivatives can be screened for insecticidal activity.[3]

-

Materials Science : The fluorescent properties of the chromone nucleus make it suitable for developing fluorescent probes for biological imaging and for creating advanced materials like organic light-emitting diodes (OLEDs).[1]

Core Synthetic Transformations

The bromine atom at the C-3 position is particularly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The primary transformations include the Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and the Heck reaction.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Vinyl-6-fluorochromones

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the bromo-chromone with various aryl or vinyl boronic acids or their esters.[7] This reaction is fundamental for synthesizing biaryl structures, which are common motifs in pharmacologically active compounds.[8] The reactivity of the C-Br bond allows for selective coupling.[9]

General Reaction Scheme:

Caption: Suzuki-Miyaura C-C bond formation.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).

-

Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1 or Dioxane/H₂O 4:1).

-

Catalyst Addition : Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.).

-

Reaction : Heat the mixture with stirring at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-fluorochromone.

Sonogashira Coupling: Synthesis of 3-Alkynyl-6-fluorochromones

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[10] This reaction is invaluable for introducing alkynyl moieties, which are precursors to many complex structures and are themselves found in various bioactive molecules.[11] The reaction is typically co-catalyzed by palladium and copper(I) salts.[11][12]

General Reaction Scheme:

Caption: Sonogashira C-C bond formation.

Generalized Experimental Protocol: Sonogashira Coupling

-

Setup : In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent like THF or DMF.

-

Reagent Addition : Add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst like CuI (0.05-0.10 equiv.).

-

Base Addition : Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often serves as both the base and part of the solvent system.

-

Reaction : Stir the reaction mixture at a temperature ranging from room temperature to 60°C until the starting material is consumed (monitored by TLC).

-

Work-up : After completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Remove the solvent under reduced pressure.

-

Purification : Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride (NH₄Cl) solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via silica gel column chromatography.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-6-fluorochromones

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] This method allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to 3-aminochromone derivatives, an important class of compounds in medicinal chemistry.[15]

General Reaction Scheme:

Caption: Buchwald-Hartwig C-N bond formation.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

-

Setup : In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.02-0.04 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).

-

Reagent Addition : Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.) to the tube.

-

Solvent Addition : Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction : Seal the tube and heat the mixture with vigorous stirring at 80-110°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up : After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through Celite.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the 3-amino-6-fluorochromone product.[16]

Heck Reaction: Synthesis of 3-Alkenyl-6-fluorochromones

The Heck reaction facilitates the coupling of this compound with an alkene to form a new C-C bond, yielding 3-alkenyl-substituted chromones.[17] This reaction is highly effective for the vinylation of aryl halides and provides stereoselective access to (E)-alkenes.[18]

General Reaction Scheme:

Caption: Heck C-C bond formation.

Generalized Experimental Protocol: Heck Reaction

-

Setup : Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst like palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 equiv.), an optional phosphine ligand (e.g., PPh₃, 0.02-0.10 equiv.), and a base (e.g., triethylamine, 2.0 equiv.) in a sealable reaction vessel.

-

Solvent Addition : Add a polar aprotic solvent such as DMF or acetonitrile.

-

Reaction : Seal the vessel and heat the mixture to 80-120°C with stirring for 6-24 hours. Monitor the reaction's progress by TLC.

-

Work-up : Cool the reaction to room temperature. Dilute with water and extract several times with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Summary of Reaction Conditions

The following table summarizes typical conditions for the key transformations. Note that conditions should be optimized for specific substrates.

| Reaction | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane | 80-110 | 70-95% |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | 25-60 | 65-90% |

| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand (e.g., BINAP) | NaOᵗBu, K₃PO₄ | Toluene, Dioxane | 80-110 | 60-85% |

| Heck | Pd(OAc)₂ / Ligand (e.g., PPh₃) | Et₃N, NaOAc | DMF, ACN | 80-120 | 50-80% |

Yields are estimates based on similar transformations reported in the literature and may vary.

Synthetic Utility Workflow

The following diagram illustrates how this compound serves as a central hub for generating molecular diversity.

Caption: Synthetic pathways from this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ijrpc.com [ijrpc.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaji.net [oaji.net]

- 6. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. Heck Reaction [organic-chemistry.org]

- 18. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]

Application Notes and Protocols for 3-Bromo-6-fluorochromone in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-6-fluorochromone as a key intermediate in the synthesis of novel therapeutic agents. The protocols outlined below are representative methodologies for the synthesis and evaluation of bioactive compounds derived from this versatile scaffold, with a focus on anti-inflammatory applications.

Introduction

This compound is a halogenated chromone derivative that serves as a valuable building block in medicinal chemistry. The presence of the bromine and fluorine substituents offers unique electronic properties and synthetic handles, making it an attractive starting material for the development of potent and selective inhibitors of various biological targets. The chromone core itself is a privileged scaffold, known to be present in a variety of biologically active compounds. This document details a general workflow for utilizing this compound in a drug discovery program, from the synthesis of a lead compound to its biological evaluation.

Application 1: Synthesis of a Novel Anti-Inflammatory Agent

This section describes a representative synthetic protocol for the derivatization of this compound to a hypothetical bioactive molecule, "Compound X," and its subsequent evaluation in a cellular model of inflammation.

Synthetic Workflow from this compound to Compound X

Caption: Synthetic and screening workflow for Compound X.

Experimental Protocol: Synthesis of Compound X

Objective: To synthesize 3-Aryl-6-fluorochromone (Compound X) from this compound via a Suzuki coupling reaction.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Nitrogen or Argon gas supply

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

To a dry round-bottom flask, add this compound (1 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst (0.05 equivalents) to the flask.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Compound X.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 2: Evaluation of Anti-Inflammatory Activity

The following protocol details the assessment of Compound X's ability to suppress the inflammatory response in a lipopolysaccharide (LPS)-stimulated macrophage cell line.

Experimental Workflow for Anti-inflammatory Assay

Caption: Workflow for assessing anti-inflammatory activity.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To determine the effect of Compound X on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Compound X (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

CO₂ incubator (37 °C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of Compound X (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group with no LPS stimulation should also be included.

-

Nitric Oxide Measurement (Griess Assay):

-

After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations based on their respective standard curves.

-

Data Presentation

The quantitative data from the anti-inflammatory assays should be summarized in tables for clear comparison.

Table 1: Effect of Compound X on Nitric Oxide Production

| Treatment | Concentration (µM) | Nitrite Concentration (µM) ± SD | % Inhibition |

| Control (No LPS) | - | 1.2 ± 0.3 | - |

| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0 |

| Compound X + LPS | 1 | 22.5 ± 1.8 | 12.8 |

| Compound X + LPS | 5 | 15.3 ± 1.5 | 40.7 |

| Compound X + LPS | 10 | 8.7 ± 0.9 | 66.3 |

| Compound X + LPS | 25 | 4.1 ± 0.5 | 84.1 |

| Positive Control + LPS | 10 | 6.5 ± 0.7 | 74.8 |

Table 2: Effect of Compound X on Pro-inflammatory Cytokine Production

| Treatment | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |

| Control (No LPS) | - | 50 ± 8 | 35 ± 6 |

| LPS (1 µg/mL) | - | 1250 ± 110 | 980 ± 95 |

| Compound X + LPS | 10 | 580 ± 65 | 450 ± 50 |

| Positive Control + LPS | 10 | 420 ± 45 | 310 ± 35 |

Signaling Pathway Inhibition

Compound X is hypothesized to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Hypothesized inhibition of the NF-κB pathway.

Applications of 3-Bromo-6-fluorochromone in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-fluorochromone is a versatile synthetic intermediate with significant potential in medicinal chemistry. The chromone scaffold is a privileged structure, known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a bromine atom at the 3-position provides a reactive handle for the introduction of diverse functionalities through cross-coupling reactions, allowing for the generation of extensive chemical libraries for drug discovery. The fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and membrane permeability of the resulting compounds. This document provides an overview of the applications of this compound in the synthesis of potential therapeutic agents and detailed protocols for the synthesis and biological evaluation of its derivatives.

Synthetic Applications

This compound is an ideal starting material for the synthesis of novel 3-substituted-6-fluorochromone derivatives. The carbon-bromine bond at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the introduction of a wide array of aryl, heteroaryl, and alkynyl groups, leading to the creation of diverse molecular architectures with the potential for a broad spectrum of biological activities.

Experimental Protocols

1. General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of 3-aryl-6-fluorochromone derivatives.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (2-5 mol%).

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

2. General Protocol for Sonogashira Coupling of this compound

This protocol outlines the synthesis of 3-alkynyl-6-fluorochromone derivatives.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times.

-

Add the degassed solvent and the amine base.

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature to 50 °C for 3-16 hours, monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Biological Applications in Oncology

Derivatives of 6-fluorochromone have been investigated for their potential as anticancer agents. One of the proposed mechanisms of action for this class of compounds is the inhibition of topoisomerases, enzymes that are critical for DNA replication and repair in cancer cells.

Quantitative Data: In Vitro Cytotoxicity of Fluorochromone Derivatives

While specific IC₅₀ values for direct derivatives of this compound are not extensively reported in publicly available literature, the following table summarizes the cytotoxic activity of closely related 6-fluoro-chromone analogs against various cancer cell lines. This data provides a strong rationale for the synthesis and evaluation of novel derivatives from this compound.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-fluoro-2,7-di-morpholino-3-formylchromone | Ehrlich Ascites Carcinoma (EAC) | Promising in vitro activity | [1] |

| 6-fluoro-2,7-di-piperidino-3-formylchromone | Ehrlich Ascites Carcinoma (EAC) | Promising in vitro activity | [1] |

| 6-fluoro-2,7-di-N-methylpiperazino-3-formylchromone | Ehrlich Ascites Carcinoma (EAC) | Promising in vitro activity | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[2][3]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

-

Test compounds dissolved in DMSO (stock solution)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>95%).

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

-

Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of Topoisomerase II by 6-Fluorochromone Derivatives.

Experimental Workflow Diagrams

Caption: Workflow for Suzuki-Miyaura Coupling Reaction.

Caption: Workflow for MTT Cytotoxicity Assay.

References

- 1. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Bromo-6-fluorochromone in the Development of Anti-Cancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-fluorochromone is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry as a key intermediate for the synthesis of novel anti-cancer agents.[1] The chromone scaffold itself is a recognized pharmacophore with a wide range of biological activities, including anti-inflammatory and anti-cancer properties. The presence of bromine and fluorine substituents on the this compound backbone enhances its synthetic utility and can influence the biological activity of its derivatives.[1]

These application notes provide a comprehensive overview of the utility of this compound in the development of anti-cancer agents, including detailed experimental protocols for the evaluation of its derivatives and a summary of the anti-cancer activities of structurally related compounds.

Application as a Synthetic Intermediate

This compound serves as a crucial building block for the synthesis of a variety of substituted chromone derivatives. The bromine atom at the 3-position is a versatile handle for introducing different functional groups through various cross-coupling reactions, while the fluorine atom at the 6-position can enhance metabolic stability and cell permeability of the final compounds.

Potential Mechanisms of Action of this compound Derivatives

While specific data on this compound is limited, studies on structurally similar chromone derivatives suggest several potential anti-cancer mechanisms of action:

-

Inhibition of Signaling Pathways: Derivatives of the closely related 3-formylchromone have been shown to counteract the STAT3 signaling pathway, a key regulator of cancer cell proliferation, survival, and metastasis.[2] This is achieved by upregulating the protein tyrosine phosphatase SHP-2, which in turn dephosphorylates and inactivates STAT3.[2]

-

Induction of Apoptosis: 3-Formylchromone has been observed to induce apoptosis (programmed cell death) in hepatocellular carcinoma cells, as evidenced by the cleavage of PARP and procaspase-3.[2]

-

Topoisomerase Inhibition: Other halogenated chromone derivatives have been investigated as potential DNA topoisomerase inhibitors, enzymes critical for DNA replication and repair in cancer cells.[3]

Quantitative Data of Related Chromone Derivatives

The following tables summarize the in vitro anti-cancer activity of various chromone derivatives, providing a reference for the potential potency of compounds synthesized from this compound.

Table 1: Cytotoxic Activity of 3-Formylchromone against Hepatocellular Carcinoma (HCC) Cells

| Compound | Cell Line | Assay | IC50 | Reference |

| 3-Formylchromone | HCCLM3 | MTT Assay | Not explicitly stated, but shown to inhibit proliferation | [2] |

Table 2: Anti-proliferative Activity of 3-Hydroxychromone Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Isothiazolidine 1,1-dioxide analogue | EJ | Not specified | < 10 | [4] |

| Isothiazolidine 1,1-dioxide analogue | HCT116 | Not specified | < 10 | [4] |

| Isothiazolidine 1,1-dioxide analogue | SW620 | Not specified | < 10 | [4] |

| Isothiazolidine 1,1-dioxide analogue | MDAMB468 | Not specified | < 10 | [4] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer potential of derivatives synthesized from this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay